molecular formula C12H14F2N2O4 B2560036 N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide CAS No. 920390-64-3

N-(3,4-difluorophenyl)-N'-(2,2-dimethoxyethyl)ethanediamide

Cat. No.: B2560036
CAS No.: 920390-64-3
M. Wt: 288.251
InChI Key: PMTWFZQGRKCRBD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide is a synthetic organic compound characterized by the presence of difluorophenyl and dimethoxyethyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide can be compared with other ethanediamide derivatives, such as N-(3,4-dichlorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide or N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)propanediamide.

Uniqueness

The presence of difluorophenyl and dimethoxyethyl groups imparts unique chemical properties to N-(3,4-difluorophenyl)-N’-(2,2-dimethoxyethyl)ethanediamide, such as increased stability and specific reactivity patterns. These characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2,2-dimethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O4/c1-19-10(20-2)6-15-11(17)12(18)16-7-3-4-8(13)9(14)5-7/h3-5,10H,6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWFZQGRKCRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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